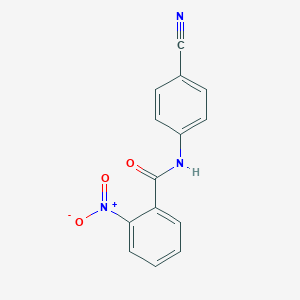
N-(4-cyanophenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-nitrobenzamide, also known as N-(4-cyanophenyl) picolinamide (CPA), is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. CPA has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
CPA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been investigated for its potential use as an anti-inflammatory agent. Additionally, CPA has been studied for its potential applications in the field of materials science, particularly in the development of photovoltaic devices.
Mécanisme D'action
The mechanism of action of CPA is not fully understood. However, studies have suggested that CPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell cycle regulation and DNA repair. CPA may also induce apoptosis by activating the caspase pathway. In addition, CPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that CPA can induce cell cycle arrest and apoptosis in cancer cells. CPA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, studies have suggested that CPA may have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPA in lab experiments is its potential as a lead compound for the development of anticancer and anti-inflammatory drugs. Another advantage is its potential use in the development of photovoltaic devices. However, one limitation of using CPA is its potential toxicity, which may limit its use in vivo.
Orientations Futures
For the study of CPA include further investigation of its mechanism of action, particularly in relation to its anticancer and anti-inflammatory effects. Additionally, further studies are needed to determine the potential toxicity of CPA and its derivatives. Further research is also needed to explore the potential applications of CPA in the development of photovoltaic devices.
Méthodes De Synthèse
CPA can be synthesized through a multistep process involving the reaction of 4-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then hydrolyzed to yield CPA. The purity of the synthesized CPA can be enhanced through recrystallization and column chromatography.
Propriétés
Numéro CAS |
95202-37-2 |
|---|---|
Formule moléculaire |
C14H9N3O3 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18) |
Clé InChI |
VSAWIOIBVHRRKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



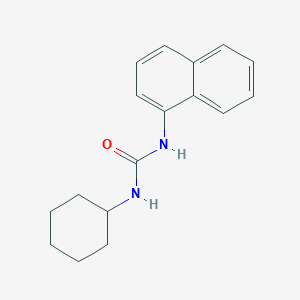
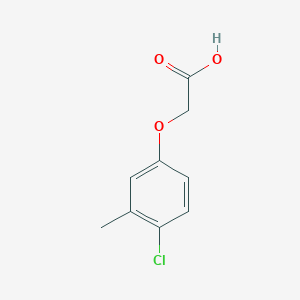
![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
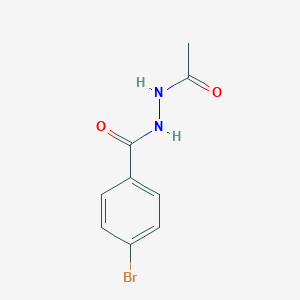
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)
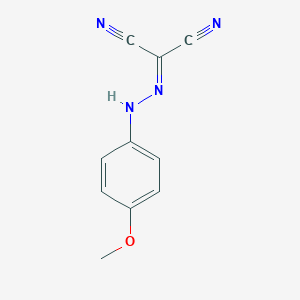
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

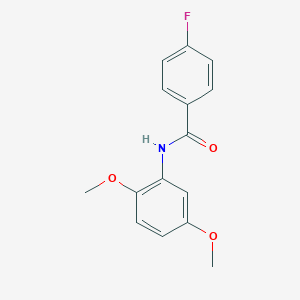
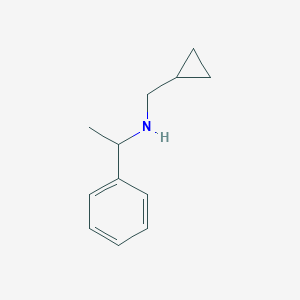
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
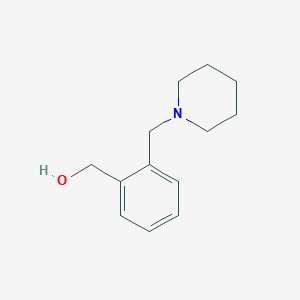
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)